molecular formula C16H26O2Si B12638859 1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-

1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-

Cat. No.: B12638859
M. Wt: 278.46 g/mol
InChI Key: URXYLGQRQQKLGC-UHFFFAOYSA-N
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Description

1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- is a complex organic compound with a unique structure. It is characterized by the presence of an indenol core, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The compound also features a tert-butyl dimethylsilyl (TBS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- typically involves multiple stepsThe reaction conditions often involve the use of strong bases and silylating agents such as tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- involves its interaction with specific molecular targets and pathways. The TBS protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions. The indenol core can interact with various enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- is unique due to the presence of the TBS protecting group, which provides stability and selectivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

Molecular Formula

C16H26O2Si

Molecular Weight

278.46 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-1-methyl-2,3-dihydroinden-1-ol

InChI

InChI=1S/C16H26O2Si/c1-15(2,3)19(5,6)18-13-7-8-14-12(11-13)9-10-16(14,4)17/h7-8,11,17H,9-10H2,1-6H3

InChI Key

URXYLGQRQQKLGC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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